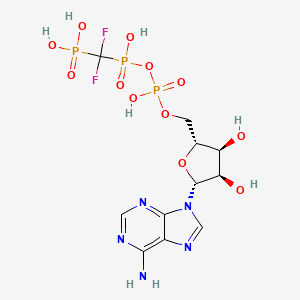
Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features both a thiophene and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .
化学反応の分析
Types of Reactions
Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds that contain a thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrole derivatives: Compounds that contain a pyrrole ring, such as pyrrole-2-carboxylic acid.
Uniqueness
Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of both thiophene and pyrrole rings, which can confer unique chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications .
特性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
methyl 5-thiophen-2-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3 |
InChIキー |
DAKBEXHZFZAYHS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(N1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


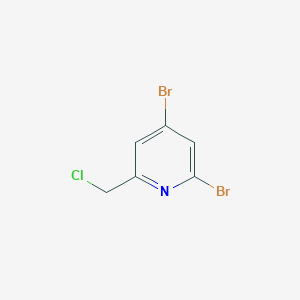

![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)


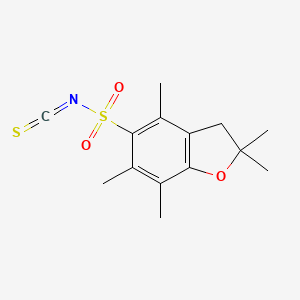
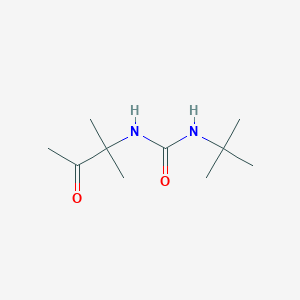
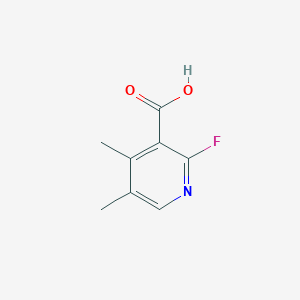
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)

![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
